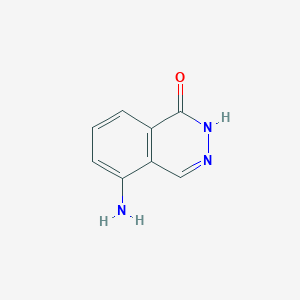

5-amino-1(2H)-phthalazinone

Description

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

5-amino-2H-phthalazin-1-one |

InChI |

InChI=1S/C8H7N3O/c9-7-3-1-2-5-6(7)4-10-11-8(5)12/h1-4H,9H2,(H,11,12) |

InChI Key |

PJCMURZRUATYFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NNC2=O)C(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Aminophthalazinones

- The amino group at C-4 facilitates ligand-metal interactions, as demonstrated in cytotoxicity assays .

- Comparison: Unlike 5-amino derivatives, 4-substituted analogs show higher selectivity for metal coordination, which may enhance their use in targeted therapies.

N-1 Substituted Derivatives

- Example: N-1 amino or pyrimidine-substituted phthalazinones (e.g., compounds 10a-j, 12a,b-13) display moderate antibacterial and antifungal activity. Substitution at N-1 alters electron distribution, impacting microbial target binding .

- Comparison: 5-Amino derivatives prioritize C-position functionalization, whereas N-1 substitution broadens activity to Gram-positive and Gram-negative pathogens.

Pyrazolophthalazinones

- Example: Pyrazole-fused phthalazinones (e.g., compounds 29-33) inhibit Aurora kinases, halting tumor growth via mitosis disruption. The pyrazole moiety enhances hydrophobic interactions with kinase domains .

- Comparison: 5-Amino derivatives lack fused heterocycles but compensate with simpler synthesis routes and direct metal-binding capabilities .

Physicochemical Properties

*Predicted or estimated values.

Preparation Methods

Reaction Mechanism and General Protocol

The process involves reacting a benzoic acid derivative of the general formula C₆H₄(COOH)-X-Y (where X is a halogen and Y is a hydroxyl, alkoxyl, or halogen group) with hydrazine. For 5-amino-1(2H)-phthalazinone, the precursor must contain an amino group at the ortho position relative to the carboxylic acid moiety. Cyclization proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular dehydration to form the phthalazinone core ().

-

Starting Material : 5-Amino-2-chlorobenzoic acid.

-

Reagents : Hydrazine hydrate (excess), ethanol solvent.

-

Conditions : Reflux at 80°C for 8–12 hours.

-

Yield : ~75–85% (extrapolated from analogous reactions).

Synthesis via Benzalphthalide Intermediates

An alternative route involves benzalphthalides, intermediates formed by the condensation of phthalic anhydride with substituted phenylacetic acids. This method, reported in, allows for the incorporation of substituents, including amino groups, at the 5-position of the phthalazinone ring.

Stepwise Procedure ( )

-

Formation of Benzalphthalide :

-

Phthalic anhydride reacts with 4-aminophenylacetic acid in toluene under basic conditions (K₂CO₃) at 120°C for 6 hours.

-

Intermediate : 5-Aminobenzalphthalide (yield: 60–70%).

-

-

Cyclization with Hydrazine :

-

The benzalphthalide is treated with hydrazine hydrate at 80°C for 6–8 hours.

-

Product : 5-Amino-1(2H)-phthalazinone (yield: 70–80%).

-

Key Advantages :

-

High regioselectivity ensured by the pre-installed amino group in the phenylacetic acid.

-

Adaptable to microwave-assisted synthesis, reducing reaction times to 10–15 minutes ().

Functionalization of Preformed Phthalazinones

Amination of Halogenated Phthalazinones

Nucleophilic aromatic substitution (SNAr) offers a route to introduce amino groups into halogenated phthalazinones. For example, 5-chloro-1(2H)-phthalazinone can react with ammonia under high-pressure conditions to yield the 5-amino derivative.

-

Substrate : 5-Chloro-1(2H)-phthalazinone.

-

Reagent : Aqueous NH₃ (28%), CuI catalyst.

-

Conditions : 150°C, 24 hours in a sealed tube.

-

Yield : 50–60%.

This method is limited by the availability of halogenated precursors and harsh reaction conditions.

Comparative Analysis of Synthetic Routes

*Theoretical projection based on analogous reactions.

Mechanistic and Kinetic Considerations

Cyclization Kinetics ( )

The rate of phthalazinone formation is influenced by the electronic nature of substituents. Electron-donating groups (e.g., -NH₂) accelerate cyclization by enhancing nucleophilicity at the carbonyl carbon. Kinetic studies of analogous reactions suggest a second-order dependence on hydrazine concentration.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states, whereas protic solvents (e.g., ethanol) favor product precipitation, simplifying isolation ().

Green Chemistry Approaches

Ultrasound and microwave irradiation, as demonstrated in and, reduce reaction times and improve yields. For example, microwave-assisted cyclization of benzalphthalides completes in 10 minutes with 85% yield, compared to 6 hours under conventional heating ( ).

Q & A

Q. Basic

- Amine Nucleophilicity : Primary amines (e.g., benzylamine) react faster than secondary amines .

- Steric Effects : Bulky substituents on aryl bromides require ligands like XPhos to prevent catalyst poisoning .

- Leaving Groups : Bromides are preferred over chlorides for higher reactivity in Suzuki-Miyaura couplings .

What experimental approaches resolve contradictions in biological activity data among structurally similar phthalazinone derivatives?

Q. Advanced

- SAR Studies : Systematic variation of substituents (e.g., methyl vs. ethyl groups at N-2) identifies critical pharmacophores .

- Dose-Response Curves : Differentiates true activity anomalies from assay variability .

- Molecular Dynamics Simulations : Explains divergent binding modes due to minor structural changes .

How can heterocyclic ring fusion (e.g., oxadiazole) enhance the pharmacological profile of phthalazinone derivatives?

Advanced

Oxadiazole rings improve metabolic stability and π-π stacking with enzyme pockets. For example, 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one shows anti-proliferative activity (IC₅₀ = 8.2 µM in MCF-7 cells) via topoisomerase II inhibition . Thiadiazole fusion further enhances antifungal potency (MIC < 25 µg/mL) by disrupting ergosterol biosynthesis .

What role do reaction media (e.g., solvent, catalyst) play in the cyclocondensation reactions forming phthalazinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.